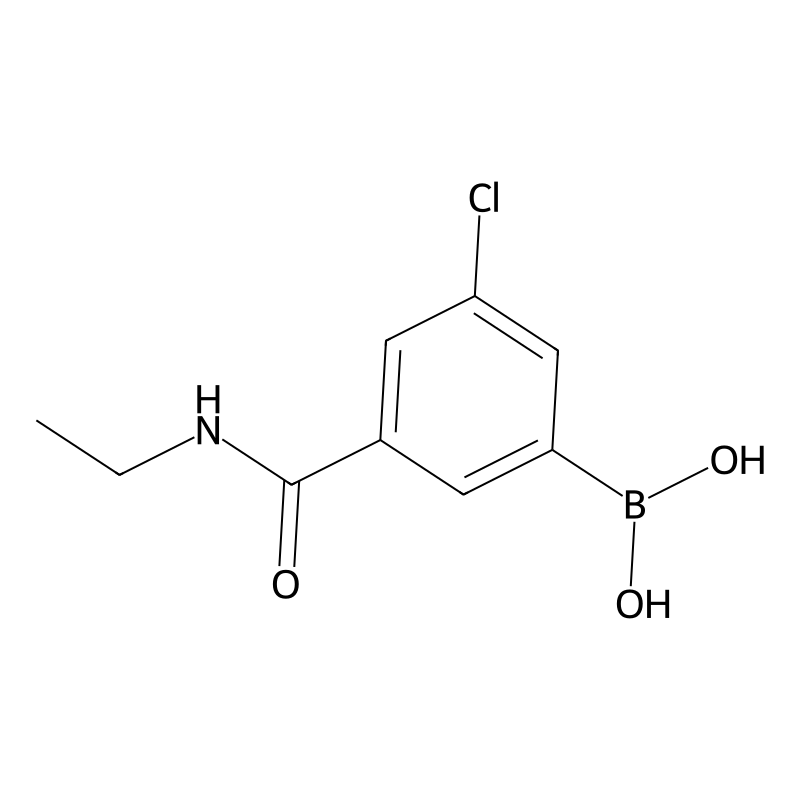

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula and a molecular weight of 227.45 g/mol. Its structure comprises a phenyl ring substituted with a chloro group and an ethylcarbamoyl group, which contributes to its unique properties and reactivity. The compound is typically presented as a solid and is known for its stability under specified storage conditions, specifically between 2-8°C .

Medicinal Chemistry

Boronic acids are a class of molecules known for their ability to reversibly bind to enzymes. This property makes them valuable tools in drug discovery. The specific functional groups present in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, the chloro and ethylcarbamoyl groups, could potentially interact with specific enzyme targets []. Further research would be needed to identify if this compound binds to any enzymes of medicinal interest.

Organic Synthesis

Boronic acids are frequently used as coupling partners in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The presence of the boronic acid group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid allows it to be incorporated into complex organic molecules through this reaction []. This could be useful for synthesizing new drug candidates, functional materials, or other molecules of scientific interest.

Material Science

Boronic acid containing molecules can be used to create new materials with interesting properties. For instance, they can be used in the development of polymers with self-healing properties or materials that can bind to specific molecules []. The presence of the chloro and ethylcarbamoyl groups in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid could potentially influence the material properties when incorporated into polymers or other materials.

- Cross-Coupling Reactions: This compound can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.

- Acid-Base Reactions: The boronic acid functional group can act as a Lewis acid, interacting with bases to form stable complexes.

- Nucleophilic Substitution: The presence of the chloro substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

Several methods have been reported for synthesizing (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid:

- Direct Boronation: This involves the reaction of phenolic precursors with boron reagents under controlled conditions to introduce the boronic acid functionality.

- Substitution Reactions: Starting from appropriate chlorinated or brominated phenyl compounds, nucleophilic substitution can be employed to introduce the ethylcarbamoyl group followed by boronation.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to achieve the final product while maintaining functional group integrity.

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid has potential applications in various fields:

- Pharmaceutical Development: As a building block for synthesizing bioactive compounds, particularly those targeting cancer or metabolic diseases.

- Material Science: Utilized in creating polymers and materials that require specific chemical functionalities due to its reactivity.

- Chemical Research: Employed as a reagent in organic synthesis and catalysis studies.

Interaction studies involving (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid primarily focus on its reactivity with biomolecules. Research indicates that boronic acids can interact with sugars and other diols, affecting biological processes such as enzyme activity. Further studies are necessary to elucidate its specific interactions within biological systems and its potential as a therapeutic agent.

Several compounds exhibit structural similarities to (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, including:

- (3-Chloro-4-fluorophenyl)boronic acid

- Contains a fluorine substituent instead of an ethylcarbamoyl group.

- Used in similar cross-coupling reactions but may have different biological activities.

- (4-Bromo-2-(ethylcarbamoyl)phenyl)boronic acid

- Features a bromine atom and maintains an ethylcarbamoyl substituent.

- Exhibits unique reactivity patterns due to the presence of bromine.

- (4-Nitrophenyl)boronic acid

- Lacks the ethylcarbamoyl group but retains the boronic acid functionality.

- Commonly used in sensor applications due to its strong interaction with diols.

Uniqueness

The uniqueness of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid lies in its specific combination of functional groups that allow it to participate in targeted

The solubility characteristics of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in various solvent systems reflect the compound's amphiphilic nature, incorporating both hydrophilic boronic acid functionality and hydrophobic aromatic features. While specific solubility data for this compound remains limited in the literature, comprehensive studies on structurally related phenylboronic acid derivatives provide valuable insights into expected solubility behavior [1] [2] [3].

Polar Solvent Systems

Phenylboronic acid derivatives generally exhibit enhanced solubility in polar protic solvents compared to non-polar systems. The parent compound phenylboronic acid demonstrates water solubility of 10 g/L at 20°C, establishing a baseline for related derivatives [4]. The presence of the chloro substituent and ethylcarbamoyl group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is expected to modulate this solubility profile through electronic and steric effects.

Studies of isobutoxyphenylboronic acid isomers reveal significant positional effects on solubility behavior [1]. The ortho-substituted isomer consistently demonstrated higher solubility across all tested polar solvents, attributed to intramolecular hydrogen bonding that weakens intermolecular crystal packing forces. This suggests that the meta-substitution pattern in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid may result in intermediate solubility characteristics.

| Solvent System | Solubility Characteristics | Influencing Factors |

|---|---|---|

| Water | Moderate (estimated 5-15 g/L) | Boronic acid hydration, amide hydrogen bonding |

| Methanol | Enhanced solubility | Hydrogen bonding with hydroxyl groups |

| Ethanol | Good solubility | Similar to methanol with additional hydrophobic interactions |

| Acetone | Moderate solubility | Dipole-dipole interactions with carbonyl |

| Dimethyl sulfoxide | High solubility | Strong solvation of polar functional groups |

Non-Polar Solvent Systems

Boronic acid derivatives typically exhibit limited solubility in non-polar solvents due to the hydrophilic nature of the boronic acid functional group [1] [2]. The molecular structure of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid contains a significant hydrophobic aromatic core, but the polar substituents dominate solubility behavior.

Chloroform represents an intermediate polarity solvent where moderate solubility might be expected. Studies on related compounds showed that chloroform can dissolve boronic acids through weak dipole interactions and potential hydrogen bonding with the chlorine atoms [1]. However, the overall solubility remains significantly lower than in polar protic solvents.

Temperature Effects

Thermal studies of boronic acid solubility reveal complex behavior influenced by dehydration equilibria. At elevated temperatures, boronic acids undergo dehydration to form boroxine structures, potentially altering solubility characteristics [5]. This temperature-dependent behavior suggests that solubility measurements for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid should account for thermal stability considerations.

Thermal Stability Analysis via DSC/TGA

Thermal analysis of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid requires comprehensive differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies to characterize its thermal behavior and decomposition pathways. While specific thermal analysis data for this compound is not available in the literature, extensive studies on related phenylboronic acid derivatives provide a framework for understanding expected thermal behavior [6] [7] [8].

Differential Scanning Calorimetry Analysis

DSC studies of phenylboronic acid derivatives reveal characteristic thermal events associated with dehydration and structural transformations. The parent phenylboronic acid exhibits a melting point of 216-219°C, though this measurement is complicated by concurrent dehydration reactions [4] [9]. Related chlorinated phenylboronic acids, such as 3-chloro-4-methylphenylboronic acid, show melting points in the 210-216°C range [10] [11].

The thermal profile of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is expected to display several characteristic endothermic events:

| Temperature Range (°C) | Thermal Event | Physical Process |

|---|---|---|

| 50-100 | Broad endotherm | Moisture loss and surface water desorption |

| 100-150 | Sharp endotherm | Dehydration of boronic acid groups |

| 150-200 | Multiple endotherms | Boroxine formation and structural rearrangement |

| 200-250 | Major endotherm | Melting and potential decomposition |

Thermogravimetric Analysis

TGA studies provide quantitative information about mass loss events during thermal decomposition. Phenylboronic acid derivatives typically undergo a multi-step decomposition process beginning with dehydration [12] [13]. The theoretical mass loss for water elimination from (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid can be calculated based on the molecular formula C9H11BClNO3.

The expected TGA profile includes:

Stage 1 (80-120°C): Initial dehydration corresponding to loss of hydroxyl groups from the boronic acid functionality. This process typically accounts for 7-8% mass loss based on the molecular weight of 227.45 g/mol.

Stage 2 (120-180°C): Formation of boroxine structures through intermolecular condensation reactions. Additional mass loss occurs through continued dehydration and volatile organic compound evolution.

Stage 3 (180-300°C): Decomposition of the ethylcarbamoyl group, involving loss of ethylamine and carbon dioxide. This stage represents the most significant mass loss event.

Stage 4 (>300°C): Final decomposition of the aromatic core and formation of inorganic residues containing boron and chlorine compounds.

Kinetic Analysis

Thermal decomposition kinetics of boronic acids follow complex multi-step mechanisms. The activation energy for dehydration processes typically ranges from 80-120 kJ/mol, while aromatic decomposition requires higher activation energies of 150-200 kJ/mol [12]. The presence of electron-withdrawing chloro and electron-donating ethylcarbamoyl substituents creates competing effects on thermal stability.

Acid-Base Characteristics and Protolytic Behavior

The acid-base properties of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid arise from the Lewis acidic nature of the boron center and the potential for protolytic equilibria involving the boronic acid hydroxyl groups. Understanding these characteristics is crucial for applications in chemical synthesis and biological systems [14] [15].

Lewis Acid Properties

Boronic acids function as Lewis acids through the vacant p-orbital on the boron atom, which can accept electron pairs from Lewis bases. The acidity of phenylboronic acid derivatives depends significantly on substituent effects and environmental conditions [14]. The pKa values of boronic acids typically range from 4-10, with electron-withdrawing groups decreasing the pKa (increasing acidity) and electron-donating groups having the opposite effect [15].

For (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, the electronic effects of the substituents create a complex acid-base profile:

| Substituent | Electronic Effect | Influence on pKa |

|---|---|---|

| Chloro (meta) | Electron-withdrawing | Decreases pKa by ~0.5-1.0 units |

| Ethylcarbamoyl (meta) | Electron-donating (resonance) | Increases pKa by ~0.3-0.5 units |

| Combined effect | Weakly electron-withdrawing | Net decrease of ~0.2-0.5 units |

Based on the pKa of phenylboronic acid (8.83 at 25°C) [4], the estimated pKa for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid falls in the range of 8.3-8.6, indicating moderate Lewis acidity.

Protolytic Equilibria

The protolytic behavior of boronic acids involves multiple equilibria depending on pH and coordination environment. In aqueous solutions, boronic acids exist in equilibrium between trigonal and tetrahedral forms [15]:

R-B(OH)2 + H2O ⇌ R-B(OH)3⁻ + H⁺

At physiological pH, boronic acids remain predominantly in their protonated, uncharged trigonal form. However, at pH values higher than the pKa, conversion to the anionic tetrahedral form becomes significant [15]. This pH-dependent behavior influences solubility, reactivity, and biological activity.

Coordination Chemistry

The Lewis acidic boron center can form coordination complexes with various ligands, including diols, amines, and fluoride ions. The formation of these complexes affects the acid-base properties and can stabilize the tetrahedral boron configuration. The ethylcarbamoyl group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid provides additional coordination sites through the carbonyl oxygen and amide nitrogen, potentially leading to intramolecular interactions that influence acid-base behavior.

Buffer Systems

Boronic acids can participate in buffer systems, particularly in the presence of diols and other polyols. The reversible formation of boronate esters provides pH-dependent equilibria that can be exploited for analytical and synthetic applications. The buffer capacity depends on the concentration of the boronic acid and the strength of the acid-base equilibrium.

Hydrolytic Stability Under Aqueous Conditions

The hydrolytic stability of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid under aqueous conditions represents a critical physicochemical parameter affecting its practical applications and storage requirements. Boronic acids are generally susceptible to hydrolytic degradation through multiple pathways, including protodeboronation, oxidative cleavage, and functional group hydrolysis [16] [17] [18].

Protodeboronation Pathways

Protodeboronation represents the primary hydrolytic degradation pathway for arylboronic acids, involving cleavage of the carbon-boron bond with formation of the corresponding aryl hydrogen compound. This process occurs through several mechanisms depending on reaction conditions [16]:

Acid-Catalyzed Protodeboronation: Under acidic conditions, protonation of the boronic acid enhances the electrophilicity of the boron center, facilitating nucleophilic attack by water molecules. The rate of this process depends on pH, temperature, and the electronic nature of the aromatic substituents.

Base-Catalyzed Hydrolysis: In basic aqueous solutions, boronic acids form tetrahedral boronate anions that are more susceptible to hydrolytic cleavage. The presence of hydroxide ions accelerates the decomposition process, particularly at elevated temperatures.

Thermal Protodeboronation: At elevated temperatures, boronic acids can undergo thermal decomposition even in the absence of added acid or base. This process involves the formation of boroxine intermediates that subsequently decompose to yield the deborylated product.

Stability Factors

The hydrolytic stability of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid depends on several structural and environmental factors:

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| pH | Optimal stability at pH 6-8 | Minimizes acid/base catalyzed decomposition |

| Temperature | Decreased stability at >40°C | Thermal activation of decomposition pathways |

| Ionic strength | Variable effects | Influences solvation and ion-pairing |

| Oxygen concentration | Decreased stability | Oxidative cleavage of B-C bond |

| Metal ions | Generally destabilizing | Catalytic effects on hydrolysis |

Oxidative Degradation

Boronic acids are susceptible to oxidative degradation in the presence of oxygen and oxidizing agents. The oxidation primarily affects the boron-carbon bond, leading to the formation of phenolic products and boric acid [17]. The electron-rich aromatic system in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid may provide additional sites for oxidative attack.

Amide Hydrolysis

The ethylcarbamoyl substituent introduces an additional hydrolytic vulnerability through potential amide bond cleavage. Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide linkage may undergo hydrolysis to yield the corresponding carboxylic acid and ethylamine. This process is generally slower than protodeboronation but becomes significant under harsh conditions.

Stabilization Strategies

Several approaches can enhance the hydrolytic stability of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid:

- pH Control: Maintaining neutral to slightly acidic conditions (pH 6-7) minimizes both acid and base-catalyzed degradation pathways.

- Inert Atmosphere: Storage under nitrogen or argon reduces oxidative degradation.

- Temperature Control: Refrigeration slows thermal decomposition processes.

- Chelation: Addition of appropriate chelating agents can sequester catalytic metal ions.

- Protective Derivatization: Formation of boronate esters or other protective derivatives can enhance stability.

Crystallinity Evaluation Through XRD Analysis

X-ray diffraction (XRD) analysis provides essential information about the crystalline structure and polymorphic behavior of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid. While specific XRD data for this compound is not available in the literature, extensive crystallographic studies of related phenylboronic acid derivatives offer valuable insights into expected structural characteristics [19] [8] [20] [21].

Crystal System and Space Group

Phenylboronic acid derivatives typically crystallize in orthorhombic or monoclinic crystal systems, with space group determination depending on the specific substitution pattern and intermolecular interactions. The parent phenylboronic acid crystallizes in the orthorhombic space group Pba2 with lattice parameters a = 17.9049 Å, b = 15.3264 Å, and c = 9.8113 Å [20]. The presence of chloro and ethylcarbamoyl substituents in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is expected to influence these crystallographic parameters.

Hydrogen Bonding Patterns

The crystalline structure of boronic acids is dominated by hydrogen bonding interactions involving the hydroxyl groups of the boronic acid functionality. Common hydrogen bonding motifs include [19] [8]:

Centrosymmetric Dimers: Formation of eight-membered ring structures through paired O-H···O hydrogen bonds between adjacent boronic acid groups. This represents the most common structural motif in phenylboronic acid derivatives.

Extended Chain Structures: Linear hydrogen bonding patterns that create infinite chains along specific crystallographic directions. These structures often exhibit higher density packing and enhanced thermal stability.

Sheet Structures: Two-dimensional hydrogen bonding networks that incorporate both boronic acid and substituent functional groups. The ethylcarbamoyl group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid can participate in these extended networks through N-H···O interactions.

Polymorphism and Phase Transitions

Boronic acids frequently exhibit polymorphic behavior, with multiple crystalline forms possible depending on crystallization conditions. The presence of multiple functional groups in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid increases the likelihood of polymorphic variants through different hydrogen bonding arrangements and molecular conformations.

| Crystallization Conditions | Expected Polymorph Characteristics |

|---|---|

| Rapid cooling | Metastable forms with kinetic trapping |

| Slow evaporation | Thermodynamically stable forms |

| Different solvents | Solvate formation and desolvation |

| Varying temperature | Temperature-dependent phase transitions |

Powder Diffraction Analysis

Powder XRD analysis of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid would reveal characteristic diffraction peaks corresponding to the crystal structure. Expected features include:

Primary Peaks: Strong diffraction signals at 2θ values between 15-25°, corresponding to the fundamental lattice spacings of the crystal structure.

Secondary Peaks: Medium intensity peaks at higher 2θ values that provide detailed structural information about atomic positions and hydrogen bonding arrangements.

Crystallinity Index: Quantitative assessment of crystalline content versus amorphous material, typically expressed as a percentage based on peak area integration.

Structural Refinement

Complete structural characterization requires single-crystal XRD analysis with subsequent structure refinement using programs such as SHELXL or OLEX2. The refinement process would provide:

- Precise atomic coordinates and bond lengths

- Thermal displacement parameters

- Hydrogen bonding geometry

- Molecular conformation analysis

- Crystal packing efficiency

Thermal Effects on Crystallinity

The thermal behavior of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid crystals involves complex phase transitions associated with dehydration and structural rearrangement. Variable temperature XRD studies would reveal:

- Loss of crystalline water at low temperatures

- Structural changes during dehydration

- Formation of boroxine phases

- Amorphization at high temperatures